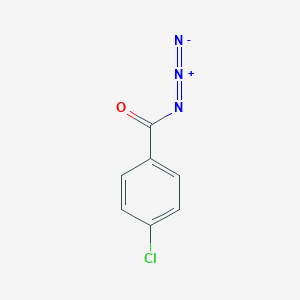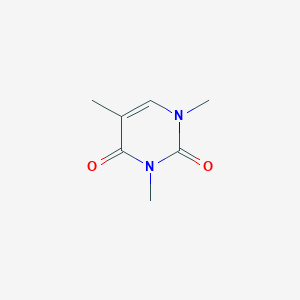
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole is an organic compound that belongs to the thiazole family. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This compound has been of interest to researchers due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and material science.
Mécanisme D'action
The exact mechanism of action of 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. In cancer cells, it has been shown to induce apoptosis through the activation of caspase enzymes. In neurons, it has been shown to modulate the activity of ion channels, leading to the suppression of epileptic seizures.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole exhibits a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In neurons, it has been shown to suppress epileptic seizures and exhibit analgesic activity. In addition, it has been shown to exhibit excellent corrosion inhibition properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole in lab experiments is its potent biological activity. This compound exhibits a range of biological effects, making it a promising candidate for the development of new drugs and materials. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it exhibits cytotoxic activity against cancer cells, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole. One direction is the development of new drugs for the treatment of cancer and epilepsy. Another direction is the development of new corrosion inhibitors for various industrial applications. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been achieved through various methods. One of the most common methods involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to yield the desired product.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been the subject of extensive research due to its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In pharmacology, 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been investigated for its potential as a novel drug candidate. Studies have shown that it exhibits potent anticonvulsant and analgesic activity, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
In material science, 2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole has been investigated for its potential as a corrosion inhibitor. Studies have shown that it exhibits excellent corrosion inhibition properties, making it a promising candidate for the development of new corrosion inhibitors for various industrial applications.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOAZVNWZFZUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179860 | |
| Record name | Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazole | |
CAS RN |
2519-93-9 | |
| Record name | Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4,5-dihydro-2-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)









